

# Application Notes and Protocols for Promethium-145 in Radiotracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Promethium-145 |           |
| Cat. No.:            | B1200467       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **Promethium-145** (145 Pm) in radiotracer studies for preclinical research and drug development. Due to the limited specific experimental data for 145 Pm, this document leverages its known properties and draws parallels with other well-studied radiolanthanides to provide detailed, illustrative protocols and data.

#### **Introduction to Promethium-145**

**Promethium-145** is the most stable isotope of the lanthanide element promethium, with a half-life of 17.7 years.[1][2] It decays primarily through electron capture to Neodymium-145, with a very rare alpha decay to Praseodymium-141.[1][2] Its long half-life and trivalent nature, similar to other therapeutic and diagnostic lanthanides like Lutetium-177, make it a candidate for long-term radiotracer studies.[3][4]

Production: **Promethium-145** can be produced by the neutron irradiation of enriched Neodymium-146 (146Nd) targets in a high-flux nuclear reactor.[5][6] The resulting Neodymium-147 (147Nd) decays via beta emission to Promethium-147, which can then be further irradiated to produce 145Pm. Purification from the target material is typically achieved using chromatographic separation methods.[6]



# Properties of Promethium-145 for Radiotracer Applications

A summary of the key physical and decay properties of **Promethium-145** relevant to its use in radiotracer studies is presented in the table below.

| Property            | Value                                    | Reference(s) |
|---------------------|------------------------------------------|--------------|
| Half-life           | 17.7 years                               | [1]          |
| Decay Mode          | Electron Capture (>99%),<br>Alpha (<1%)  | [1][2]       |
| Primary Emissions   | Auger electrons, X-rays (from EC)        |              |
| Chemical Properties | Trivalent Lanthanide (Pm³+)              | [3]          |
| Production Method   | Neutron irradiation of <sup>146</sup> Nd | [5][6]       |

## Designing a Promethium-145 Radiotracer

The development of a <sup>145</sup>Pm-based radiotracer follows a logical workflow, starting from the selection of a biological target to the final formulation of the radiopharmaceutical for preclinical studies.





Logical Workflow for <sup>145</sup>Pm Radiopharmaceutical Design

Click to download full resolution via product page

(In Vitro & In Vivo Studies)

Caption: Logical workflow for designing a **Promethium-145** based radiopharmaceutical.

# **Application Example: Targeting Prostate-Specific Membrane Antigen (PSMA)**



Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer.[1][7][8] A <sup>145</sup>Pm-labeled PSMA-targeting radiotracer could be used for long-term preclinical studies of PSMA expression and therapeutic efficacy.

## **Signaling Pathway**

PSMA is a transmembrane protein with enzymatic activity. Its signaling pathways are complex and not fully elucidated, but its internalization upon ligand binding is a key feature exploited for radioligand therapy.



Simplified PSMA Internalization Pathway

Click to download full resolution via product page

Caption: Simplified pathway of PSMA receptor-mediated internalization of a radiotracer.

## **Experimental Protocols**



The following sections provide detailed, illustrative protocols for the production, radiolabeling, and preclinical evaluation of a hypothetical <sup>145</sup>Pm radiotracer, <sup>145</sup>Pm-DOTA-PSMA-617.

#### Production and Purification of <sup>145</sup>Pm

- Target Preparation: Press highly enriched <sup>146</sup>Nd<sub>2</sub>O<sub>3</sub> into a target pellet.
- Irradiation: Irradiate the target in a high-flux neutron source.
- Dissolution: Dissolve the irradiated target in nitric acid.
- Chromatographic Separation: Separate <sup>145</sup>Pm from the bulk Nd target material and other fission byproducts using extraction or ion-exchange chromatography.[6][9]

#### Radiolabeling of DOTA-PSMA-617 with 145 Pm

This protocol is adapted from standard procedures for labeling DOTA-conjugated peptides with trivalent radiolanthanides.[10][11][12]

- · Reagents:
  - 145PmCl₃ in 0.05 M HCl.
  - DOTA-PSMA-617 precursor.
  - Sodium acetate buffer (0.5 M, pH 4.5).
  - Sterile water for injection.
- Procedure:
  - 1. In a sterile vial, add 10 μg of DOTA-PSMA-617.
  - 2. Add 100 µL of sodium acetate buffer.
  - 3. Add 185-370 MBq of 145PmCl<sub>3</sub>.
  - 4. Incubate the reaction mixture at 95°C for 20 minutes.



- 5. Allow the vial to cool to room temperature.
- · Quality Control:
  - Determine radiochemical purity using radio-HPLC or ITLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.

### **In Vitro Cell Binding Assay**

This protocol determines the binding affinity of <sup>145</sup>Pm-DOTA-PSMA-617 to PSMA-expressing cells.[13][14][15][16]

- Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells to near confluence in appropriate media.
- Assay Procedure:
  - 1. Plate cells in 24-well plates.
  - 2. Wash cells with binding buffer.
  - 3. Incubate cells with increasing concentrations of <sup>145</sup>Pm-DOTA-PSMA-617 for 1 hour at 37°C.
  - 4. For non-specific binding determination, co-incubate with a high concentration of non-radiolabeled PSMA-617.
  - 5. Wash cells with ice-cold buffer to remove unbound radiotracer.
  - 6. Lyse the cells and measure the radioactivity in a gamma counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.

Hypothetical In Vitro Binding Data



| Cell Line     | Kd (nM)          | Bmax (fmol/mg protein) |
|---------------|------------------|------------------------|
| LNCaP (PSMA+) | 2.5              | 1500                   |
| PC-3 (PSMA-)  | Not determinable | Not determinable       |

#### In Vivo Biodistribution Study in a Mouse Model

This protocol evaluates the distribution, uptake, and clearance of <sup>145</sup>Pm-DOTA-PSMA-617 in a tumor-bearing mouse model.[4][17]

- Animal Model: Use immunodeficient mice bearing subcutaneous LNCaP (PSMA+) and PC-3 (PSMA-) tumor xenografts.
- Procedure:
  - 1. Inject approximately 1 MBq of <sup>145</sup>Pm-DOTA-PSMA-617 intravenously into each mouse.
  - 2. At selected time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a cohort of mice.
  - 3. Dissect major organs and tumors.
  - 4. Weigh each tissue sample and measure the radioactivity using a gamma counter.
  - 5. Include standards of the injected dose for calibration.
- Data Analysis:
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
  - Analyze tumor-to-background ratios.

Hypothetical In Vivo Biodistribution Data (48h post-injection)



| Organ/Tissue        | Mean %ID/g ± SD |
|---------------------|-----------------|
| Blood               | 0.5 ± 0.1       |
| Heart               | 0.3 ± 0.1       |
| Lungs               | 0.8 ± 0.2       |
| Liver               | 1.2 ± 0.3       |
| Spleen              | $0.4 \pm 0.1$   |
| Kidneys             | 15.0 ± 2.5      |
| Stomach             | 0.2 ± 0.1       |
| Intestines          | $0.6 \pm 0.2$   |
| Muscle              | $0.4 \pm 0.1$   |
| Bone                | $0.9 \pm 0.3$   |
| LNCaP Tumor (PSMA+) | 12.5 ± 3.0      |
| PC-3 Tumor (PSMA-)  | 1.5 ± 0.5       |

## **Experimental Workflow Visualization**

The overall workflow for a preclinical radiotracer study, from production to data analysis, is a multi-step process.



#### Overall Experimental Workflow for a 145Pm Radiotracer Study



Click to download full resolution via product page

Caption: Workflow of a preclinical radiotracer study with <sup>145</sup>Pm.



#### Conclusion

**Promethium-145**, with its long half-life and trivalent lanthanide chemistry, presents an interesting option for specialized, long-term radiotracer studies in preclinical drug development. By utilizing established chelating agents like DOTA and adapting standard protocols for radiolabeling and evaluation, <sup>145</sup>Pm-based radiotracers can be developed to investigate a variety of biological targets. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of this unique radionuclide.

Disclaimer: The experimental protocols and data presented herein are illustrative and intended for guidance. All work with radioactive materials must be conducted in compliance with institutional and national regulations and safety guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promethium Wikipedia [en.wikipedia.org]
- 3. DOTA (chelator) Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. US20080060998A1 Reactor Production and Purification of Promethium-147 Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 9. Reactor production of promethium-147 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and



lanthanides in ionic form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. researchgate.net [researchgate.net]
- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Promethium-145 in Radiotracer Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200467#using-promethium-145-in-radiotracer-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.